![molecular formula C18H30O3 B14257951 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- CAS No. 403656-25-7](/img/structure/B14257951.png)
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- is a complex organic compound with the molecular formula C18H30O3. This compound is characterized by the presence of a diene system (two double bonds) and an oxirane ring (epoxide) attached to a long carbon chain. It is also known by other names such as 9,12-Octadecadienoic acid, 15,16-epoxy-, (Z,Z)- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- typically involves the epoxidation of linoleic acid derivatives. The process begins with the extraction of linoleic acid from natural sources like vegetable oils. The linoleic acid is then subjected to epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the oxirane ring .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of linoleic acid using environmentally friendly oxidants like hydrogen peroxide in the presence of a catalyst. This method is preferred due to its efficiency and lower environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to open the oxirane ring.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its biological activity, including its potential to modulate enzyme activity and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Octadecadienoic acid (Linoleic acid): A precursor to the compound, known for its role in human nutrition and metabolism.
9,12-Octadecadienoic acid, 15,16-epoxy-: Another epoxidized derivative with similar chemical properties.
Uniqueness
The unique feature of 9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)- is the presence of both a diene system and an oxirane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Numéro CAS |
403656-25-7 |
|---|---|
Formule moléculaire |
C18H30O3 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
14-[(2R,3S)-3-ethyloxiran-2-yl]tetradeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-16-17(21-16)14-12-10-8-6-4-3-5-7-9-11-13-15-18(19)20/h4,6,10,12,16-17H,2-3,5,7-9,11,13-15H2,1H3,(H,19,20)/t16-,17+/m0/s1 |
Clé InChI |
HKSDVVJONLXYKL-DLBZAZTESA-N |
SMILES isomérique |
CC[C@H]1[C@H](O1)CC=CCC=CCCCCCCCC(=O)O |
SMILES canonique |
CCC1C(O1)CC=CCC=CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


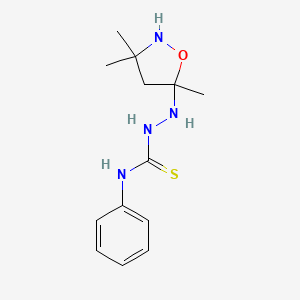
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
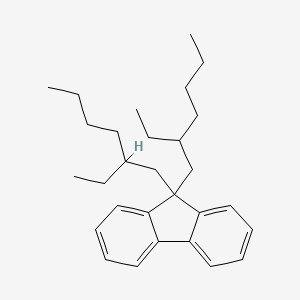
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

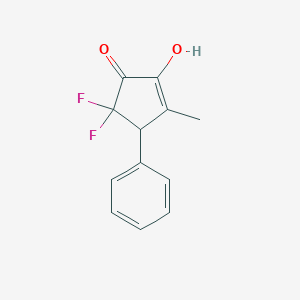
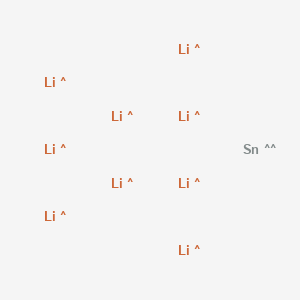
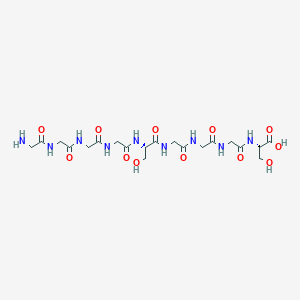
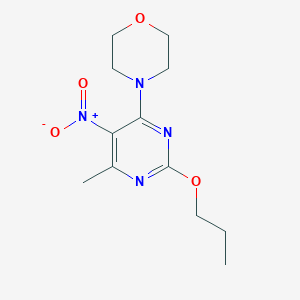
oxophosphanium](/img/structure/B14257939.png)
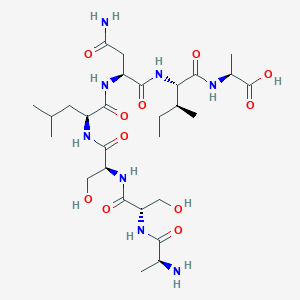
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
